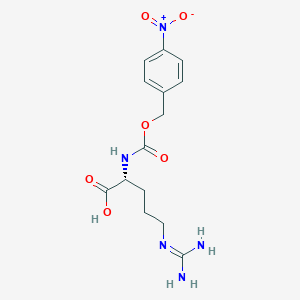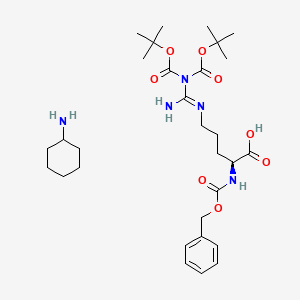
Z-Arg(boc)2-OH cha
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Arg(boc)2-OH cha is an amino acid derivative that has been used in a variety of scientific research applications. It is an important tool for chemists and biologists, as it can be used to synthesize peptides, proteins, and other biomolecules. Z-Arg(boc)2-OH cha is also used to study the structure and function of proteins, as well as to study the mechanisms of action of drugs.
Wissenschaftliche Forschungsanwendungen
Biochemistry
In biochemistry, “Z-Arg(boc)2-OH cha” is utilized for peptide synthesis . It serves as a building block in the assembly of peptides, which are chains of amino acids that can function as enzymes, hormones, or structural elements in cells . The protection groups like Boc (tert-butoxycarbonyl) prevent unwanted reactions during the synthesis process, which is crucial for creating specific peptide sequences.
Pharmacology
Pharmacologically, this compound is instrumental in the development of drug design and discovery . It can be used to create peptide-based drugs that mimic natural peptides in the body, potentially leading to new treatments for various diseases . Its role in synthesizing peptides with precise structures makes it valuable for creating therapeutic agents with targeted effects.
Molecular Biology
In molecular biology, “Z-Arg(boc)2-OH cha” is applied in the study of protein interactions and functions . By synthesizing peptides with this compound, researchers can investigate how proteins interact with each other and with other molecules within the cell, which is essential for understanding cellular processes and signaling pathways .
Chemical Engineering
Chemical engineers may use “Z-Arg(boc)2-OH cha” in the field of material science , particularly in the creation of biomaterials. These materials can be used for medical implants, tissue engineering, and as part of biocompatible surfaces, which require precise molecular design to interact appropriately with biological systems .
Medicinal Chemistry
In medicinal chemistry, this compound is crucial for the synthesis of complex molecules that can serve as lead compounds in drug development. It allows for the introduction of the arginine residue into larger molecules, which can be critical for the biological activity of potential drugs .
Organic Synthesis
“Z-Arg(boc)2-OH cha” finds its application in organic synthesis, where it is used to introduce the arginine moiety into organic compounds. This can be particularly useful in the synthesis of molecules that require a high degree of stereochemical control .
Analytical Chemistry
Analytical chemists might employ “Z-Arg(boc)2-OH cha” in chromatography and mass spectrometry as a standard or reagent. It helps in the identification and quantification of peptides and proteins in complex mixtures, which is vital for understanding the composition of biological samples .
Environmental Science
Although not a traditional application, “Z-Arg(boc)2-OH cha” could potentially be used in environmental science to study peptide interactions with environmental contaminants . This could provide insights into the bioaccumulation of pollutants and the development of bioremediation strategies .
Eigenschaften
IUPAC Name |
(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O8.C6H13N/c1-23(2,3)35-21(32)28(22(33)36-24(4,5)6)19(25)26-14-10-13-17(18(29)30)27-20(31)34-15-16-11-8-7-9-12-16;7-6-4-2-1-3-5-6/h7-9,11-12,17H,10,13-15H2,1-6H3,(H2,25,26)(H,27,31)(H,29,30);6H,1-5,7H2/t17-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGRVFFDXXNSRE-LMOVPXPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)N)C(=O)OC(C)(C)C.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C(=NCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)N)C(=O)OC(C)(C)C.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49N5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Arg(boc)2-OH cha | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


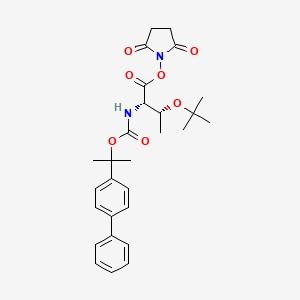
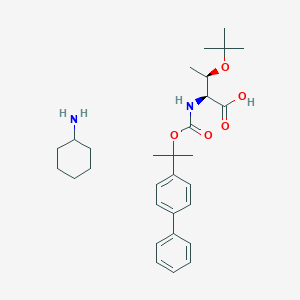

![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B613242.png)

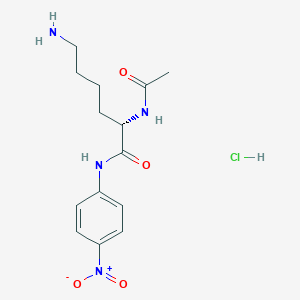
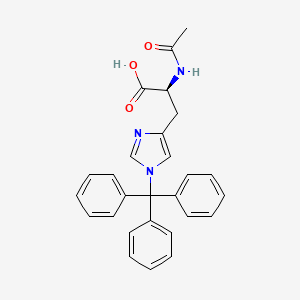


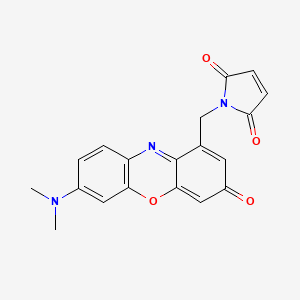
![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B613261.png)
